Cas no 2171065-77-1 (N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide)

N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide structure
2171065-77-1 structure
Product Name:N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide
CAS No:2171065-77-1
MF:C24H26ClFN4O4S2
MW:553.07
CID:5306409
Update Time:2026-03-10

N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide Chemical and Physical Properties

Names and Identifiers

    • N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide
    • 187417
    • 1,4-Benzenedisulfonamide, N4-[2-[4-(4-chloro-2-fluorophenyl)-1-piperazinyl]phenyl]-N1,N1-dimethyl-
    • AKOS037652256
    • Inchi: 1S/C24H26ClFN4O4S2/c1-28(2)36(33,34)20-10-8-19(9-11-20)35(31,32)27-22-5-3-4-6-24(22)30-15-13-29(14-16-30)23-12-7-18(25)17-21(23)26/h3-12,17,27H,13-16H2,1-2H3
    • InChI Key: YAZGOSKDIGLBNA-UHFFFAOYSA-N
    • SMILES: C1(S(N(C)C)(=O)=O)=CC=C(S(NC2=CC=CC=C2N2CCN(C3=CC=C(Cl)C=C3F)CC2)(=O)=O)C=C1

N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide Pricemore >>

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Additional information on N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide

Comprehensive Analysis of N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide (CAS No. 2171065-77-1)

The compound N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide (CAS No. 2171065-77-1) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This sulfonamide derivative incorporates a piperazine moiety linked to a chloro-fluorophenyl group, making it a subject of interest for drug discovery programs targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders. Researchers are particularly intrigued by its potential role in modulating dopamine and serotonin receptors, which aligns with current trends in neuropharmacology and precision medicine.

In recent years, the scientific community has shown growing interest in piperazine-based compounds like CAS 2171065-77-1, especially for their potential in addressing neurodegenerative diseases and mood disorders. The compound's disulfonamide structure contributes to its pharmacokinetic properties, including improved solubility and membrane permeability – key factors that researchers frequently search for when developing CNS-penetrant drugs. These characteristics make it a valuable candidate for studying blood-brain barrier (BBB) penetration, a hot topic in contemporary drug development forums and academic discussions.

The structural complexity of N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide offers multiple sites for structure-activity relationship (SAR) studies, which is particularly relevant given the current emphasis on rational drug design in pharmaceutical research. Its chloro-fluoro substitution pattern has drawn comparisons to several clinically used psychotropic agents, sparking discussions about potential applications in neuropsychiatric drug development. The presence of both electron-withdrawing and electron-donating groups in its architecture creates interesting possibilities for molecular interactions with biological targets.

From a synthetic chemistry perspective, CAS 2171065-77-1 represents an excellent example of modern heterocyclic chemistry applications. The incorporation of both piperazine and sulfonamide functionalities addresses two of the most searched topics in medicinal chemistry circles: privileged structures in drug design and scaffold hopping strategies. Recent publications have highlighted similar compounds as potential leads for GPCR-targeted therapies, which aligns with the pharmaceutical industry's focus on targeted molecular interventions for complex diseases.

The physicochemical properties of N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide make it particularly interesting for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, a crucial consideration in current drug discovery pipelines. Its balanced lipophilicity profile (as suggested by the chloro-fluorophenyl and dimethylsulfonamide groups) positions it as a promising candidate for further lead optimization studies. These aspects are frequently queried in pharmaceutical research databases and cheminformatics platforms, reflecting the compound's relevance to ongoing drug development challenges.

In the context of computational chemistry and AI-assisted drug discovery, compounds like CAS 2171065-77-1 serve as valuable case studies for molecular docking simulations and virtual screening protocols. The presence of multiple hydrogen bond acceptors and aromatic systems in its structure provides ample opportunities for investigating protein-ligand interactions, a subject of numerous recent publications and conference presentations. This aligns well with the current industry focus on structure-based drug design and fragment-based approaches to medicinal chemistry.

Quality control and analytical characterization of N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide involve advanced techniques such as HPLC-MS and NMR spectroscopy, topics that consistently rank high in analytical chemistry search queries. The compound's stability under various pH conditions and its photostability profile are additional aspects of interest to researchers working on formulation development, particularly for potential oral dosage forms.

As research into CAS 2171065-77-1 continues, its potential applications in chemical biology and target identification studies are becoming increasingly apparent. The compound's ability to potentially interact with multiple neurotransmitter systems makes it a fascinating subject for polypharmacology research, an area gaining traction in academic and industrial settings alike. These characteristics position it as a compound of significant interest in the evolving landscape of neuroactive substances and CNS drug discovery.

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